tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The tert-butyl group is introduced via tert-butylation reactions, often using tert-butyl chloride in the presence of a base such as potassium carbonate. The final step involves the coupling of the pyridine and piperazine intermediates under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of cellular signaling pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(1-aminoethyl)-1H-pyrazol-3-yl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibits unique reactivity due to the presence of the methylpyridine moiety. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H28N4O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12-10-15(19-11-14(12)13(2)18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10-11,13H,6-9,18H2,1-5H3 |
InChI Key |
SFKRYPHFEPEKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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